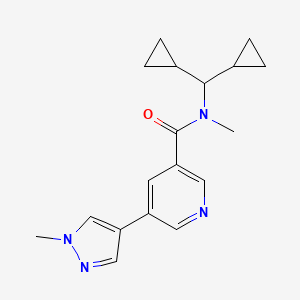
N-(dicyclopropylmethyl)-N-methyl-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(dicyclopropylmethyl)-N-methyl-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide, also known as DPA-714, is a selective ligand for the translocator protein (TSPO) that is expressed in the outer mitochondrial membrane of various cell types. The TSPO has been implicated in a wide range of physiological processes, including cholesterol transport, steroidogenesis, apoptosis, and inflammation. DPA-714 has been used extensively in scientific research to investigate the role of TSPO in various diseases and conditions.
Mechanism of Action
N-(dicyclopropylmethyl)-N-methyl-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide binds selectively to the TSPO, which is expressed in the outer mitochondrial membrane of various cell types. The TSPO has been implicated in a wide range of physiological processes, including cholesterol transport, steroidogenesis, apoptosis, and inflammation. The exact mechanism of action of N-(dicyclopropylmethyl)-N-methyl-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide is not fully understood, but it is believed to modulate the activity of the TSPO and affect downstream signaling pathways.
Biochemical and Physiological Effects:
N-(dicyclopropylmethyl)-N-methyl-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide has been shown to have a wide range of biochemical and physiological effects, including reducing inflammation, promoting neuroprotection, and modulating the immune response. N-(dicyclopropylmethyl)-N-methyl-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide has also been shown to have anxiolytic and antidepressant effects in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(dicyclopropylmethyl)-N-methyl-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide in scientific research is its selectivity for the TSPO, which allows researchers to investigate the role of this protein in various diseases and conditions. However, one limitation of using N-(dicyclopropylmethyl)-N-methyl-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide is its relatively low affinity for the TSPO, which can limit its effectiveness in certain experiments.
Future Directions
There are many future directions for research involving N-(dicyclopropylmethyl)-N-methyl-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide and the TSPO. Some possible areas of investigation include the role of TSPO in neurodegenerative diseases, the development of more selective ligands for the TSPO, and the use of TSPO ligands as diagnostic tools for various diseases and conditions. Additionally, further research is needed to fully understand the mechanism of action of N-(dicyclopropylmethyl)-N-methyl-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide and its effects on downstream signaling pathways.
Synthesis Methods
N-(dicyclopropylmethyl)-N-methyl-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide can be synthesized using a multi-step process that involves the reaction of 3-cyanopyridine with 1-methyl-4-(4-methylphenyl)-1H-pyrazole in the presence of a base to form the corresponding pyrazole-carboxylic acid. This acid can then be converted to the corresponding acid chloride and reacted with N-methyl-N-(dicyclopropylmethyl)amine to form N-(dicyclopropylmethyl)-N-methyl-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide.
Scientific Research Applications
N-(dicyclopropylmethyl)-N-methyl-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide has been used extensively in scientific research to investigate the role of TSPO in various diseases and conditions. TSPO has been implicated in a wide range of physiological processes, including cholesterol transport, steroidogenesis, apoptosis, and inflammation. N-(dicyclopropylmethyl)-N-methyl-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide has been used to study the role of TSPO in neuroinflammation, Alzheimer's disease, Parkinson's disease, multiple sclerosis, and cancer.
properties
IUPAC Name |
N-(dicyclopropylmethyl)-N-methyl-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O/c1-21-11-16(10-20-21)14-7-15(9-19-8-14)18(23)22(2)17(12-3-4-12)13-5-6-13/h7-13,17H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYGULIRSQPXMPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC(=CN=C2)C(=O)N(C)C(C3CC3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(dicyclopropylmethyl)-N-methyl-5-(1-methylpyrazol-4-yl)pyridine-3-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Cyclopropyl-[2-[1-(5-propyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-4-yl]azepan-1-yl]methanone](/img/structure/B7574190.png)
![[2-[(Dimethylamino)methyl]piperidin-1-yl]-pyridin-2-ylmethanone](/img/structure/B7574192.png)
![1-(5-Methyl-1,3,4-thiadiazol-2-yl)-3-[1-(4-phenyl-1,3-thiazol-2-yl)ethyl]urea](/img/structure/B7574208.png)

![2,4-Dimethyl-1-[[1-(2,2,2-trifluoroethyl)imidazol-2-yl]methyl]piperazine](/img/structure/B7574220.png)
![5-Propyl-3-[(4-pyridazin-3-yl-1,4-diazepan-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B7574235.png)
![[4-(2-Hydroxypropyl)piperazin-1-yl]-(7-methoxy-3-methyl-1-benzofuran-2-yl)methanone](/img/structure/B7574241.png)
![N-[4-fluoro-3-(methylcarbamoyl)phenyl]-3-azaspiro[5.5]undecane-3-carboxamide](/img/structure/B7574245.png)
![[(E)-2-(1,3-benzothiazol-2-yl)-1-[4-(dimethylamino)phenyl]ethenyl] 4-(dimethylamino)benzoate](/img/structure/B7574253.png)
![(6-Chloroquinolin-8-yl)-[4-(2-hydroxypropyl)piperazin-1-yl]methanone](/img/structure/B7574259.png)
![1-(3,4-Difluorophenyl)-2-[2-(4-methylpyrazol-1-yl)ethylamino]ethanol](/img/structure/B7574266.png)
![N-(8-cyano-1,4-dioxaspiro[4.5]decan-8-yl)-6-ethylsulfanylpyridine-3-carboxamide](/img/structure/B7574286.png)
![N-[1-(2,4-difluorophenyl)pyrrolidin-3-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B7574293.png)
![2-[3-(1-methyl-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl)propyl]-1,3-benzoxazole](/img/structure/B7574297.png)